Cas no 36963-50-5 (4-bromo-2,3-dihydroisoquinolin-3-one)
4-bromo-2,3-dihydroisoquinolin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromoisoquinolin-3-ol
- 4-bromo-2H-isoquinolin-3-one
- 4-Bromo-isoquinolin-3-ol
- 3-Hydroxy-4-bromisochinolin
- AK-68522
- ANW-63806
- CTK8B9978
- KB-240915
- SureCN7315366
- 4-bromo-2,3-dihydroisoquinolin-3-one
- DTXSID70611586
- P20049
- AKOS016003611
- AC-28295
- CS-0155962
- SCHEMBL7315366
- 4-Bromoisoquinolin-3(2H)-one
- SY321303
- SB36867
- DB-069471
- 36963-50-5
- MFCD11506149
- EN300-3215576
- AS-77378
- SCHEMBL25370534
- AC-907/34106031
-
- MDL: MFCD28144639
- Inchi: 1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12)
- InChI Key: POFWHUZLFZOBFX-UHFFFAOYSA-N
- SMILES: BrC1C(NC=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 222.96328
- Monoisotopic Mass: 222.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 33.12
4-bromo-2,3-dihydroisoquinolin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-1g |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 1g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-5g |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 5g |
23490.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-500mg |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 500mg |
3383.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-250mg |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 250mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-100mg |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 100mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0214-50mg |
4-Bromo-isoquinolin-3-ol |
36963-50-5 | 97% | 50mg |
1161.82CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218521-100mg |
4-Bromoisoquinolin-3-ol |
36963-50-5 | 97% | 100mg |
¥630.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218521-250mg |
4-Bromoisoquinolin-3-ol |
36963-50-5 | 97% | 250mg |
¥983.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218521-1g |
4-Bromoisoquinolin-3-ol |
36963-50-5 | 97% | 1g |
¥2888.0 | 2024-04-18 | |
| TRC | B292565-10mg |
4-bromoisoquinolin-3-ol |
36963-50-5 | 10mg |
$ 70.00 | 2022-06-07 |
4-bromo-2,3-dihydroisoquinolin-3-one Suppliers
4-bromo-2,3-dihydroisoquinolin-3-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-bromo-2,3-dihydroisoquinolin-3-one
Professional Introduction to 4-bromo-2,3-dihydroisoquinolin-3-one (CAS No. 36963-50-5)
4-bromo-2,3-dihydroisoquinolin-3-one is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 36963-50-5, belongs to the class of dihydroisoquinoline derivatives, which are well-documented for their role in the synthesis of bioactive molecules. The presence of a bromine substituent at the 4-position enhances its utility as a synthetic intermediate, facilitating further functionalization and exploration of its pharmacological properties.
The structural motif of 4-bromo-2,3-dihydroisoquinolin-3-one is characterized by a fused benzene and pyridine ring system, with a hydroxyl group at the 3-position. This configuration is reminiscent of several natural products and pharmacologically relevant scaffolds, making it a promising candidate for drug discovery programs. Recent advancements in computational chemistry and molecular modeling have highlighted the compound's potential as a scaffold for developing small-molecule inhibitors targeting various disease pathways.
In particular, studies have demonstrated that derivatives of 4-bromo-2,3-dihydroisoquinolin-3-one exhibit inhibitory activity against enzymes involved in cancer metabolism and signal transduction. For instance, modifications to the bromine substituent have been shown to modulate binding affinity to proteins such as kinases and transcription factors, which are critical in regulating cellular processes. These findings align with the broader trend in medicinal chemistry toward rational drug design, where structural features are meticulously optimized to enhance therapeutic efficacy.
One notable area of research involves the exploration of 4-bromo-2,3-dihydroisoquinolin-3-one as a precursor in the synthesis of kinase inhibitors. Kinases play a pivotal role in numerous biological pathways, including cell proliferation, differentiation, and apoptosis. By leveraging the bromine atom for further derivatization, chemists have developed libraries of compounds capable of selectively inhibiting aberrantly active kinases associated with cancers. Preliminary in vitro studies have shown promising results, indicating that certain analogs exhibit submicromolar IC50 values against target kinases while maintaining low toxicity profiles.
The pharmacokinetic properties of 4-bromo-2,3-dihydroisoquinolin-3-one and its derivatives have also been extensively studied. Metabolic stability is a crucial factor in drug development, as it determines the compound's bioavailability and duration of action. Through structural optimization, researchers have identified analogs that exhibit improved metabolic stability while retaining potent biological activity. Additionally, solubility enhancements have been achieved through modifications at the 2-position or introduction of polar functional groups, which are essential for achieving desirable pharmacokinetic profiles.
Another emerging application of 4-bromo-2,3-dihydroisoquinolin-3-one lies in its use as a building block for developing antiviral agents. The compound's rigid heterocyclic core provides a stable platform for incorporating pharmacophores that interact with viral enzymes or receptors. Recent reports suggest that certain derivatives exhibit inhibitory effects against viral proteases and polymerases, making them attractive candidates for further development. The versatility of this scaffold allows for rapid screening and optimization against diverse viral targets, underscoring its importance in antiviral drug discovery.
The synthesis of 4-bromo-2,3-dihydroisoquinolin-3-one itself has been refined through multiple methodologies, each offering distinct advantages depending on scalability and purity requirements. Common approaches include cyclization reactions involving phenethylamines or carbonyl compounds under acidic or basic conditions. The bromination step is typically performed using electrophilic aromatic substitution techniques or metal-halogen exchange reactions, ensuring high regioselectivity and yield.
In conclusion,4-bromo-2,3-dihydroisoquinolin-3-one (CAS No. 36963-50-5) represents a valuable scaffold in pharmaceutical research due to its structural complexity and functional diversity. Ongoing studies continue to uncover new applications for this compound across various therapeutic areas, including oncology and antiviral treatments. As synthetic methodologies advance and computational tools become more sophisticated,4-bromo-2,3-dihydroisoquinolin-3-one will undoubtedly remain at the forefront of medicinal chemistry innovation.
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